
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system fused with a phenyl group and a dimethylamino moiety. It is commonly used in scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazepine intermediate with dimethylamine in the presence of a suitable catalyst.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A benzodiazepine with a similar benzoxazepine ring structure, used as an anxiolytic and sedative.
Dipyrone: A pyrazolone derivative with analgesic and antipyretic properties.
Uniqueness
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-methanamine monohydrochloride is unique due to its specific structural features and potential biological activities. Unlike diazepam and dipyrone, this compound has a distinct combination of a benzoxazepine ring with a dimethylamino group, which may confer unique pharmacological properties.
Propiedades
Número CAS |
83658-55-3 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(5-phenyl-2,3-dihydro-1,4-benzoxazepin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-20(2)12-15-13-21-17-11-7-6-10-16(17)18(19-15)14-8-4-3-5-9-14;/h3-11,15H,12-13H2,1-2H3;1H |
Clave InChI |
HPUJAYMXCRYSNS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

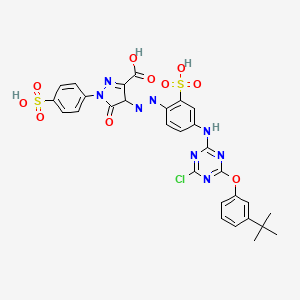
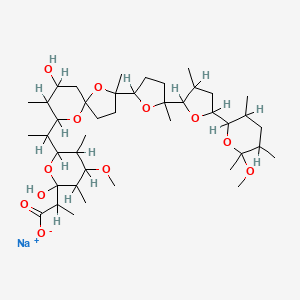


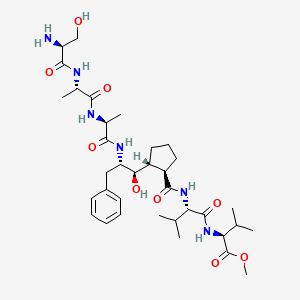
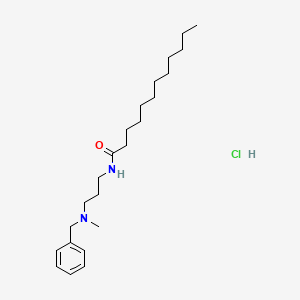
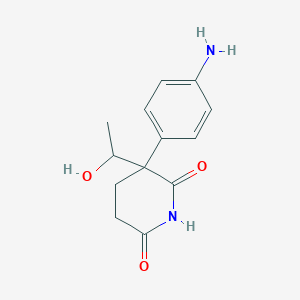

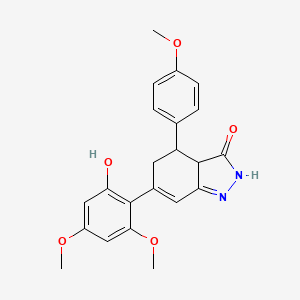
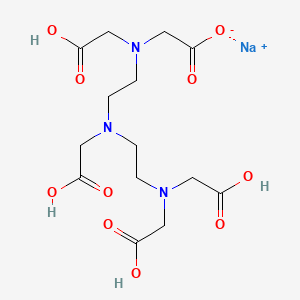
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)
